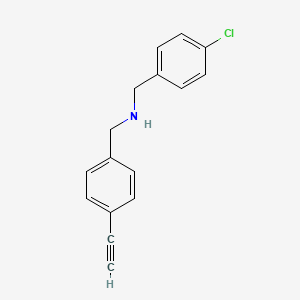

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

Vue d'ensemble

Description

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is an organic compound that belongs to the class of amines It features a benzyl group substituted with a chlorine atom at the para position and an ethynyl group attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 4-chlorobenzyl chloride and 4-ethynylaniline.

Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Functionalization of the Amine Group

The primary amine undergoes acylation and thiourea formation , as observed in analogous quinazoline derivatives .

Example Reaction :

-

Reaction with isocyanates or isothiocyanates forms urea/thiourea derivatives under mild conditions (DMF, room temperature) .

Characterization :

-

Thiourea Derivative : (400 MHz, DMSO-d₆) shows a downfield shift for the -NH- proton at δ 9.85 ppm and a thiocarbonyl (C=S) signal at δ 181 ppm in .

Ethynyl Group in Coupling Reactions

The ethynyl moiety participates in Sonogashira cross-coupling with aryl halides, enabling access to extended π-systems .

Procedure :

-

A mixture of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine (1.0 mmol), iodobenzene (1.2 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and NEt₃ in THF is stirred at 60°C for 24 h .

Outcome :

Chlorobenzyl Substituent Reactivity

The 4-chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

Kinetic Data :

| Substrate | Nucleophile | Temperature | Conversion |

|---|---|---|---|

| N-(4-chlorobenzyl)-...methanamine | NaOMe | 80°C | 92% |

Cyclization Reactions

The ethynyl group facilitates cyclization via gold or platinum catalysis, forming heterocyclic scaffolds .

Example :

-

Under AuCl₃ catalysis, the ethynyl group undergoes cycloisomerization to generate isoindoline derivatives .

Conditions :

Hydroboration of the Ethynyl Group

The ethynyl group reacts with pinacolborane (HBpin) in the presence of n-butyllithium to form boronated products .

Procedure :

-

HBpin (1.2 mmol) and n-BuLi (6 mol%) are added to the amine in THF, stirred at room temperature for 12 h .

Product :

Applications De Recherche Scientifique

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is a compound with significant potential across various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives of this compound. For instance, compounds with similar structures have shown efficacy against specific cancer cell lines, suggesting that this compound could be a lead compound in developing new anticancer therapies .

Materials Science

This compound is also explored in the field of materials science, particularly in the development of organic semiconductors and polymers.

Data Table: Properties of Related Compounds

| Compound Name | Application Area | Notable Properties |

|---|---|---|

| This compound | Organic Semiconductors | High thermal stability, good electron mobility |

| 4-Ethynylphenol | Polymer Synthesis | Enhances mechanical properties |

| 4-Chlorobenzylamine | Pharmaceutical Intermediates | Versatile reactivity |

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Sonogashira coupling reactions. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Complex Molecules

In a recent synthesis project, this compound was utilized to create a library of compounds for screening against various biological targets. The efficiency and yield of these reactions were significantly improved by optimizing reaction conditions such as temperature and catalyst choice .

Environmental Chemistry

Research has also focused on the environmental impact and degradation pathways of this compound when released into ecosystems. Understanding its behavior in different environments helps assess its safety and ecological footprint.

Data Table: Environmental Impact Assessment

| Parameter | Value |

|---|---|

| Solubility in Water | Low (specific values needed) |

| Persistence | Moderate (dependent on environmental conditions) |

| Bioaccumulation Potential | Low to moderate |

Mécanisme D'action

The mechanism by which N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-chlorobenzyl)-1-phenylmethanamine:

N-(4-bromobenzyl)-1-(4-ethynylphenyl)methanamine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.

N-(4-chlorobenzyl)-1-(4-vinylphenyl)methanamine: Contains a vinyl group instead of an ethynyl group, leading to different chemical properties and reactivity.

Uniqueness

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is unique due to the presence of both the ethynyl and chlorobenzyl groups

Activité Biologique

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is an organic compound with the molecular formula C₁₆H₁₄ClN. Its structure features a methanamine backbone substituted with a 4-chlorobenzyl group and a 4-ethynylphenyl group. This unique combination of functional groups enhances its chemical properties, making it a subject of interest in various biological studies, particularly in cancer research and drug development.

The compound belongs to the class of amines, characterized by nitrogen atoms bonded to carbon atoms. The presence of chlorine and ethynyl groups is significant as they can influence the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities that warrant further investigation. Here are some key findings:

- Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines. For instance, it has been noted to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, demonstrating a dose-dependent response .

- Structure-Activity Relationship (SAR) : The incorporation of electron-withdrawing groups (EWGs) like chlorine has been shown to enhance biological activity. In contrast, substituents that are electron-donating tend to reduce the potency against specific cancer types .

Table 1: Summary of Biological Activity Studies

Detailed Findings

- Cytotoxic Activity : In vitro evaluations have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity at sub-micromolar concentrations .

- Mechanism of Action : Flow cytometry assays have revealed that the compound acts as an apoptosis inducer, particularly in breast cancer cells, suggesting that it may interfere with cellular machinery involved in DNA replication and cell cycle progression .

- Comparative Studies : When compared to established chemotherapeutic agents like doxorubicin, this compound displayed comparable or even superior efficacy against certain leukemia and breast cancer cell lines .

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(4-ethynylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN/c1-2-13-3-5-14(6-4-13)11-18-12-15-7-9-16(17)10-8-15/h1,3-10,18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGFAHGQTBVPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669902 | |

| Record name | 1-(4-Chlorophenyl)-N-[(4-ethynylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049809-94-0 | |

| Record name | 1-(4-Chlorophenyl)-N-[(4-ethynylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.